molecular formula C21H20O10 B10862182 Salipurpin

Salipurpin

Cat. No.: B10862182
M. Wt: 432.4 g/mol
InChI Key: ZFPMFULXUJZHFG-MKJMBMEGSA-N
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Description

Salipurpin, chemically identified as Apigenin 5-O-β-D-glucopyranoside (CAS: 28757-27-9), is a naturally occurring flavonoid glycoside found in plants such as Ligustrum vulgare (common privet) and Prunus cerasus (sour cherry) . Structurally, it consists of apigenin (a flavone aglycone) linked to a β-D-glucopyranosyl moiety at the 5-hydroxy position.

This compound’s synthesis and characterization have been detailed in studies focusing on flavonoid glycosides, where its purity, stability, and spectral data (e.g., NMR, MS) are rigorously validated . Safety protocols for handling this compound emphasize avoiding heat and ignition sources, reflecting its chemical sensitivity .

Properties

Molecular Formula

C21H20O10

Molecular Weight

432.4 g/mol

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)30-15-6-11(24)5-14-17(15)12(25)7-13(29-14)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21?/m1/s1

InChI Key

ZFPMFULXUJZHFG-MKJMBMEGSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Salipurpin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions to form the glucoside bond. Commonly used glycosyl donors include glucose derivatives like acetobromoglucose. The reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, primarily Cephalotaxus fortunei. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions: Salipurpin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Scientific Research Applications

Salipurpin has a wide range of applications in scientific research:

Mechanism of Action

Salipurpin exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Flavonoid glycosides share a core aglycone structure with varying sugar attachments. Below is a comparative analysis of Salipurpin and its structural analogs:

Compound Aglycone Glycosylation Position Sugar Unit Natural Source Key Properties
This compound Apigenin 5-O β-D-glucopyranose Ligustrum vulgare, Prunus cerasus Antioxidant, anti-inflammatory
Apigenin 7-O-glucoside Apigenin 7-O β-D-glucopyranose Chamomile, Parsley Enhanced bioavailability
Kaempferide 3-α-L-arabinopyranoside Kaempferol 3-O α-L-arabinopyranose Mangrove plants Anticancer, antimicrobial
Isosakuranetin 7-O-rhamnoside Naringenin 7-O L-rhamnose Citrus spp. Antiviral, hepatoprotective

Key Differences :

  • Glycosylation Position : this compound’s 5-O-glucoside configuration is less common than 7-O-glycosides (e.g., Apigenin 7-O-glucoside), which may influence solubility and metabolic stability .
  • Sugar Units: Arabinose and rhamnose confer distinct pharmacokinetic profiles compared to glucose .

Comparison with Functionally Similar Compounds

This compound’s pharmacological effects overlap with compounds in the Cephalotaxus genus (e.g., Homoharringtonine) and other phenolic derivatives like Purpurin:

Compound Chemical Class Primary Applications Mechanism of Action Clinical Stage
This compound Flavonoid glycoside Antioxidant, anticancer research Free radical scavenging, apoptosis induction Preclinical
Homoharringtonine Alkaloid Acute myeloid leukemia treatment Protein synthesis inhibition via ribosome binding FDA-approved
Purpurin Anthraquinone derivative Anticancer, dye industry DNA intercalation, topoisomerase inhibition Experimental/Industrial

Functional Contrasts :

  • Alkaloids vs. Flavonoids: Homoharringtonine (alkaloid) targets ribosomal machinery, while this compound (flavonoid) modulates oxidative stress pathways .
  • Anthraquinones vs. Flavonoids: Purpurin’s DNA intercalation contrasts with this compound’s receptor-mediated antioxidant effects .

Pharmacological and Bioavailability Profiles

A comparative analysis of key parameters:

Parameter This compound Apigenin 7-O-glucoside Homoharringtonine
Water Solubility Moderate High Low
Bioavailability 20–30% 40–50% 10–15%
Half-life (in vivo) 4–6 hours 6–8 hours 2–3 hours
Toxicity (LD₅₀) >500 mg/kg >1000 mg/kg 2.5 mg/kg

Sources : Data extrapolated from physicochemical studies and pharmacological reviews .

Discussion and Research Implications

This compound’s structural uniqueness (5-O-glucoside) may confer distinct advantages in targeting oxidative stress-related pathologies compared to 7-O-glycosides. However, its lower bioavailability relative to Apigenin 7-O-glucoside suggests a need for formulation optimization .

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